Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde)

Description

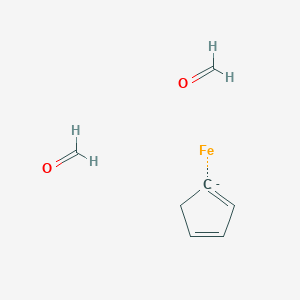

Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde), commonly known as ferrocene (Fe(C₅H₅)₂), is a prototypical metallocene characterized by an iron(II) center sandwiched between two cyclopentadienyl (Cp) rings. Its discovery in 1951 revolutionized organometallic chemistry, establishing the foundation for sandwich complexes . Ferrocene exhibits remarkable thermal stability (melting point: 173°C) and undergoes facile electrophilic substitution reactions, making it invaluable in catalysis, materials science, and as a fuel additive . Its molecular formula is C₁₀H₁₀Fe, with an average molecular mass of 186.04 g/mol .

Properties

Molecular Formula |

C7H9FeO2- |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;formaldehyde;iron |

InChI |

InChI=1S/C5H5.2CH2O.Fe/c1-2-4-5-3-1;2*1-2;/h1-3H,4H2;2*1H2;/q-1;;; |

InChI Key |

DWHUKXMAAAXKAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C=O.C1C=CC=[C-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Cyclopentadienyliron dicarbonyl dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium cyclopentadienyliron dicarbonyl . The reaction typically occurs in an inert atmosphere to prevent oxidation and is conducted at room temperature . Industrial production methods often involve the use of iron pentacarbonyl and cyclopentadiene under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclopentadienyliron dicarbonyl dimer undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentadienyliron dicarbonyl iodide when reacted with iodine.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with various ligands, leading to the formation of new organometallic complexes.

Common reagents used in these reactions include iodine, sodium borohydride, and various organic ligands . Major products formed from these reactions include cyclopentadienyliron dicarbonyl iodide and other substituted derivatives .

Scientific Research Applications

Catalysis

Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde) is utilized as a catalyst in various organic reactions. Its iron center facilitates carbon-carbon bond formation, making it valuable in synthetic chemistry.

Research indicates that this compound exhibits potential biological activities, particularly in the context of cancer treatment:

- Reactive Oxygen Species Production : The compound can generate reactive oxygen species (ROS), which play a crucial role in inducing oxidative stress within cancer cells. This mechanism is significant for triggering cell death pathways such as ferroptosis.

- Targeting Glutathione Peroxidase 4 : Derivatives of cyclopenta-1,3-dien-1-yliron have been shown to inhibit glutathione peroxidase 4 (GPX4), enhancing the vulnerability of cancer cells to oxidative damage.

Pharmaceutical Development

The compound is being investigated for its potential use as a pharmaceutical intermediate and in drug development. Its ability to modulate biochemical pathways makes it a candidate for therapeutic applications.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of cyclopenta-1,3-dien-1-yliron derivatives against various cancer cell lines. The findings are summarized in the table below:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | A2780 (ovarian) | 12.5 | Redox activity leading to ROS production |

| 2b | A549 (lung) | 45.0 | Slow degradation releasing active species |

| 2c | BxPC-3 (pancreatic) | 30.0 | Fragmentation leading to monoiron derivatives |

The study highlighted that complex 2a exhibited significant cytotoxicity against ovarian cancer cell lines with an IC50 value comparable to cisplatin, attributed to its redox activity.

Case Study 2: Toxicological Considerations

While exploring the biological activity of cyclopenta-1,3-dien-1-yliron; bis(formaldehyde), it is essential to consider the toxicological profile associated with formaldehyde exposure. Formaldehyde is known for its irritant properties and potential carcinogenic effects at high concentrations. Balancing therapeutic efficacy with toxicity is crucial in ongoing research.

Mechanism of Action

The mechanism of action of cyclopentadienyliron dicarbonyl dimer involves its ability to form stable complexes with various ligands. The compound’s iron centers can undergo redox reactions, facilitating the formation and breaking of chemical bonds . The molecular targets and pathways involved include interactions with carbonyl groups and cyclopentadienyl ligands, which contribute to its catalytic properties .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Mass (g/mol) | Metal Oxidation State | Key Structural Features |

|---|---|---|---|---|

| Ferrocene | C₁₀H₁₀Fe | 186.04 | Fe²⁺ | Sandwich structure; planar Cp rings |

| Chromocene | C₁₀H₁₀Cr | 182.19 | Cr²⁺ | Less symmetric Cp bonding; paramagnetic |

| Nickelocene | C₁₀H₁₀Ni | 188.88 | Ni²⁺ | Distorted Cp rings; higher reactivity |

| Zirconocene dichloride | C₁₀H₁₀Cl₂Zr | 292.32 | Zr⁴⁺ | Bent Cp rings; Lewis acidic Zr center |

Stability and Reactivity

- Ferrocene : Exceptionally stable under ambient conditions due to Fe²⁺'s filled d-orbitals. Resists thermal decomposition below 400°C .

- Chromocene : Less stable; Cr²⁺ is prone to oxidation, forming Cr³⁺ derivatives. Reacts vigorously with oxygen and moisture .

- Nickelocene : Thermally unstable above 100°C. Exhibits redox versatility, readily undergoing oxidation to Ni³⁺ species .

- Zirconocene dichloride: Hydrolytically sensitive but stable under inert atmospheres. Used as a hydrogenation catalyst (Schwartz’s reagent) .

Key Research Findings

Electrochemical Properties

- SCE) is well-defined, enabling its use as a reference in electrochemistry. Chromocene and nickelocene exhibit more negative potentials (-1.2 V and -1.5 V, respectively), reflecting their stronger reducing tendencies .

Optical and Electronic Behavior

- Substitutions on Cp rings significantly alter electronic properties. For example, sulfur or nitrogen substitutions in cyclopentadiene derivatives (e.g., CCD-S, CCD-NH) shift absorption maxima due to heteroatom electronegativity .

Biological Activity

Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde) is a coordination compound that combines the unique properties of cyclopentadiene and iron. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and its interactions with biological systems.

Chemical Structure and Properties

Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde) is characterized by its iron center coordinated to two cyclopentadiene ligands. This structure allows it to exhibit aromatic properties and participate in various chemical reactions, including oxidation and substitution reactions typical of organometallic compounds.

The biological activity of cyclopenta-1,3-dien-1-yliron; bis(formaldehyde) primarily involves its interaction with cellular components and modulation of biochemical pathways:

- Reactive Oxygen Species (ROS) Production : The compound can generate ROS, which play a crucial role in inducing oxidative stress within cancer cells. This process is significant for triggering cell death mechanisms such as ferroptosis, a form of regulated necrosis associated with iron metabolism.

- Targeting Glutathione Peroxidase 4 (GPX4) : Cyclopenta-1,3-dien-1-yliron derivatives have been shown to inhibit GPX4, an enzyme that protects cells from oxidative damage. By inhibiting this enzyme, the compound enhances the vulnerability of cancer cells to oxidative stress.

Biological Activity and Case Studies

Recent studies have evaluated the cytotoxic effects of various diiron complexes, including those similar to cyclopenta-1,3-dien-1-yliron; bis(formaldehyde), against different cancer cell lines. Below is a summary of findings:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | A2780 (ovarian) | 12.5 | Redox activity leading to ROS production |

| 2b | A549 (lung) | 45.0 | Slow degradation releasing active species |

| 2c | BxPC-3 (pancreatic) | 30.0 | Fragmentation leading to monoiron derivatives |

Case Study: Anticancer Activity

A study focused on diiron complexes revealed that complex 2a exhibited significant cytotoxicity against ovarian cancer cell lines (A2780), with an IC50 value comparable to cisplatin . The mechanism was attributed to the slow release of active species through redox processes and fragmentation within the cellular environment.

Toxicological Considerations

While exploring the biological activity of cyclopenta-1,3-dien-1-yliron; bis(formaldehyde), it is essential to consider the toxicological profile associated with formaldehyde exposure. Formaldehyde is known for its irritant properties and potential carcinogenic effects at high concentrations . Therefore, understanding the balance between therapeutic efficacy and toxicity is crucial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.